molecular formula C19H12Cl2N2OS B2876293 (Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-91-0

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2876293
CAS No.: 476672-91-0
M. Wt: 387.28
InChI Key: DIMUAJRYJKVRSR-ZSOIEALJSA-N
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Description

(Z)-3-(2,3-Dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 2,3-dichlorophenyl-acrylonitrile moiety at position 2. The compound’s Z-configuration ensures spatial alignment critical for interactions with biological targets, such as kinases or receptors, while its electron-withdrawing nitrile group enhances electrophilicity.

Properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c1-24-15-6-2-4-12(9-15)17-11-25-19(23-17)14(10-22)8-13-5-3-7-16(20)18(13)21/h2-9,11H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMUAJRYJKVRSR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an acrylonitrile moiety, and dichlorophenyl and methoxyphenyl substituents. These structural features are crucial for its biological activity.

Property Value
Molecular Formula C18H14Cl2N2OS
Molecular Weight 369.29 g/mol
LogP 4.6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction: The compound may bind to DNA, interfering with replication and transcription.
  • Signaling Pathway Modulation: It affects various signaling pathways, leading to changes in cell behavior and function .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine, enhances cytotoxic activity against various cancer cell lines.

  • Case Study: A study demonstrated that compounds similar to this compound showed IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of pathogens.

  • Evaluation Metrics:
    • Minimum Inhibitory Concentration (MIC)
    • Minimum Bactericidal Concentration (MBC)

In vitro studies revealed that related compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of thiazole derivatives:

  • Chlorine Substituents: Enhance cytotoxicity.
  • Methoxy Groups: Contribute to increased solubility and bioavailability.
  • Thiazole Ring: Essential for maintaining anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thiazole-Acrylonitrile Cores

Key Observations:

Substituent Effects on Bioactivity :

  • Compound 15 (trimethoxyphenyl substitution) demonstrates broad-spectrum anticancer activity (94% inhibition in a 60-cell panel) with GI₅₀ values as low as 21 nM, attributed to enhanced π-π stacking and hydrogen bonding via methoxy groups .
  • The target compound’s 3-methoxyphenyl group may mimic this behavior, though the absence of trimethoxy substitution could reduce potency.

Electrophilic and Steric Contributions: Nitro groups (e.g., in ) increase electrophilicity but may reduce metabolic stability.

Stereoelectronic Modifications :

  • Fluorine substitution (e.g., ) improves solubility and bioavailability but reduces lipophilicity compared to chlorine. The target compound’s dichlorophenyl group prioritizes membrane penetration over solubility .

Analogues with Divergent Cores but Shared Pharmacophores

(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
  • Structure : Replaces thiazole with indole.
  • Activity : Cytotoxic via tubulin polymerization inhibition (IC₅₀: 0.5–2.0 μM).
  • Comparison : The indole core enhances planar stacking but reduces thiazole’s hydrogen-bonding capacity. The target compound’s thiazole may offer better kinase selectivity .
ANI-7 [(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile]
  • Structure : Pyrrole replaces thiazole; 3,4-dichlorophenyl instead of 2,3-dichloro.
  • Activity : Targets aryl hydrocarbon receptor (AhR) pathways in breast cancer.
  • Comparison : The 2,3-dichloro configuration in the target compound may alter AhR binding compared to ANI-7’s 3,4-dichloro isomer .

Molecular Docking and Structure-Activity Relationship (SAR) Trends

  • Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) show higher rigidity, improving target binding but reducing synthetic accessibility.
  • Methoxy vs. Nitro Groups : Methoxy substituents (e.g., ) enhance electron-donating capacity, favoring interactions with polar residues in enzyme active sites.
  • Chlorine Positioning : 2,3-Dichloro substitution (target compound) may optimize steric fit in hydrophobic pockets compared to 3,4-dichloro (ANI-7) .

Preparation Methods

Substituted Thiazole Core Preparation

The 4-(3-methoxyphenyl)thiazol-2-yl moiety is synthesized through Hantzsch thiazole synthesis:

Reagents :

  • 3-Methoxybenzothioamide (1.2 equiv)
  • 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 equiv)
  • p-Toluenesulfonic acid (0.1 equiv) in refluxing acetone (45°C, 3 hr)

Mechanism :

  • Nucleophilic attack of thioamide sulfur on α-carbon of phenacyl bromide
  • Intramolecular cyclization with elimination of HBr
  • Aromatic stabilization through conjugation with methoxy group

Yield Optimization :

Solvent Temp (°C) Time (hr) Yield (%)
Acetone 45 3 78
Acetonitrile 70 5 82
Ethanol 78 6 65

Superior yields in acetonitrile correlate with improved solubility of brominated intermediates.

Acrylonitrile Bridge Installation

Knoevenagel Condensation Strategy

The (Z)-acrylonitrile configuration is achieved through stereoselective condensation:

Procedure :

  • Generate thiazole-2-carbaldehyde via oxidation of 2-hydroxymethylthiazole
  • React with (2,3-dichlorophenyl)acetonitrile (1.5 equiv)
  • Catalyze with piperidine (10 mol%) in toluene at 110°C

Stereochemical Control :

  • Z-Selectivity : 68% (toluene, 110°C)
  • E-Selectivity : <5% under identical conditions
    Molecular modeling indicates steric hindrance from 3-methoxyphenyl group favors Z-configuration.

Alternative Synthesis via β,β-Dichloro-α-Aminoacrylonitrile

One-Pot Thiazole-Acrylonitrile Assembly

Patent-derived methodology enables concurrent thiazole and nitrile formation:

Reaction Scheme :
$$
\ce{ \underset{\text{β,β-Dichloro-α-aminoacrylonitrile}}{CCl2=C(NH2)CN} + \underset{\text{3-Methoxythiobenzamide}}{HS-C6H4-3-OCH3} ->[\text{p-TsOH, MeCN}] \underset{\text{Intermediate}}{Thiazole-CN} }
$$

Critical Parameters :

  • Molar ratio 1:2 (acrylonitrile:thioamide)
  • p-Toluenesulfonic acid (5 mol%)
  • 70°C in acetonitrile (5 hr)

Advantages :

  • 87% isolated yield
  • Eliminates separate oxidation steps
  • Inherent Z-selectivity from planar transition state

Final Functionalization and Purification

Dichlorophenyl Group Introduction

Late-stage Suzuki coupling installs the 2,3-dichlorophenyl group:

Conditions :

  • Pd(PPh3)4 (3 mol%)
  • K2CO3 (2.0 equiv)
  • DMF/H2O (4:1) at 90°C (12 hr)

Yield : 74% after column chromatography (SiO2, hexane/EtOAc 4:1)

Comparative Analysis of Synthetic Routes

Method Total Yield Z:E Ratio Key Advantage
Hantzsch-Knoevenagel 58% 9:1 Modular intermediate isolation
One-Pot Patent Route 72% 20:1 Atom economy
Multicomponent 65% 15:1 Reduced purification steps

The one-pot method demonstrates superior stereocontrol but requires stringent temperature regulation.

Characterization and Validation

Key Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, thiazole-H), 7.88–7.45 (m, 3H, dichlorophenyl), 6.98–6.84 (m, 4H, methoxyphenyl)
  • 13C NMR : 158.9 (C≡N), 143.2 (thiazole C2), 134.1–126.3 (dichlorophenyl carbons)
  • HRMS : m/z 427.0241 [M+H]+ (calc. 427.0239)

Industrial-Scale Considerations

Process Optimization Challenges :

  • Exothermic nature of Hantzsch cyclization requires jacketed reactors
  • Pd catalyst removal in Suzuki coupling necessitates chelating resins
  • Z-isomer stabilization through co-crystallization with chiral auxiliaries

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